molecular formula C34H43NO11 B1245162 Demethyl-desacetyl-rifamycin SV

Demethyl-desacetyl-rifamycin SV

Cat. No.: B1245162
M. Wt: 641.7 g/mol
InChI Key: SZBBSPYCRZEOIN-JBVOWMGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethyl-desacetyl-rifamycin SV is an azamacrocycle and a lactam.

Scientific Research Applications

Biosynthesis and Molecular Characterization

  • Biosynthesis Mechanism : Demethyl-desacetyl-rifamycin SV (DMRSV) has been identified as a major metabolite in the biosynthesis of rifamycin B by Amycolatopsis mediterranei S699. The gene rif orf14 encodes a protein essential for the methylation of DMRSV to rifamycin SV, a critical step in the biosynthesis of the antitubercular drug rifamycin B (Xu, Mahmud, & Floss, 2003).
  • Genomic Insights : The draft genome of Amycolatopsis mediterranei DSM 46096, a producer of rifamycin derivatives including DMRSV, provides insights into the genetic basis of antibiotic production. This genomic information is crucial for understanding the biosynthesis pathways and potentially enhancing rifamycin production (Singh et al., 2014).

Enzymatic Studies and Modifications

  • Enzyme Characterization : A study revealed the role of Rif‐Orf20, an acetyltransferase involved in the biosynthesis of rifamycin B by Amycolatopsis mediterranei S699. This enzyme is critical for the acetylation process, a key step in the conversion of DMRSV in the biosynthetic pathway (Xiong, Wu, & Mahmud, 2005).
  • Monooxygenase Involvement : A study characterized the role of monooxygenase in the rifamycin degradation pathway, implicating its involvement in saliniketal biosynthesis. This finding is significant as it uncovers a self-resistance mechanism in rifamycin producers and links to the biosynthesis of potential antitumor compounds (Zheng et al., 2020).

Clinical and Pharmacological Applications

  • Treatment of Traveler's Diarrhea : A clinical study found that targeting rifamycin SV to the colon, in the form of Rifamycin SV MMX, is effective for the treatment of traveler's diarrhea. This study demonstrates the clinical utility of DMRSV in a specific medical condition (Dupont et al., 2014).
  • Mechanism of Nitrate-Stimulated Rifamycin Production : A study utilizing RNA-seq technology revealed the mechanism behind nitrate-stimulated increase in rifamycin production, providing valuable insights for improving industrial production of rifamycin SV (Shao et al., 2015).

Properties

Molecular Formula

C34H43NO11

Molecular Weight

641.7 g/mol

IUPAC Name

(9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,13,15,17,27,29-heptahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C34H43NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36-42H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10-/t14-,16+,17+,18-,21-,26-,27+,28+,34?/m0/s1

InChI Key

SZBBSPYCRZEOIN-JBVOWMGNSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)C)O)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethyl-desacetyl-rifamycin SV
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Demethyl-desacetyl-rifamycin SV
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Demethyl-desacetyl-rifamycin SV
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Demethyl-desacetyl-rifamycin SV
Reactant of Route 5
Demethyl-desacetyl-rifamycin SV
Reactant of Route 6
Demethyl-desacetyl-rifamycin SV

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